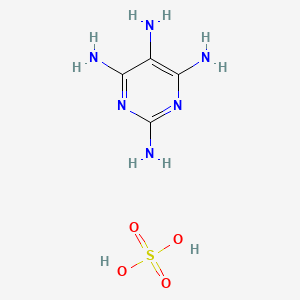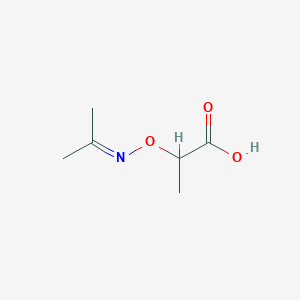
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, also known as (R,R)-MCPA, is a chiral cyclopropane derivative that has gained significant attention due to its potential applications in organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (R,R)-MCPA is not fully understood, but it is believed to act as a non-competitive inhibitor of the enzyme aspartate aminotransferase (AST). AST is an important enzyme involved in the metabolism of amino acids, and inhibition of this enzyme can lead to a decrease in protein synthesis and cell growth.
Effets Biochimiques Et Physiologiques
(R,R)-MCPA has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (R,R)-MCPA has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R,R)-MCPA in lab experiments is its high enantioselectivity, which makes it a useful chiral building block. Additionally, (R,R)-MCPA is relatively easy to synthesize and is available in large quantities. However, one limitation of using (R,R)-MCPA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (R,R)-MCPA. One area of interest is the development of new synthetic methods for (R,R)-MCPA that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of (R,R)-MCPA and its potential applications in the treatment of cancer and inflammatory diseases. Finally, (R,R)-MCPA may have potential applications in the field of asymmetric catalysis, and further research in this area is warranted.
Applications De Recherche Scientifique
(R,R)-MCPA has been used as a chiral building block in the synthesis of various natural products and pharmaceutical compounds. For example, (R,R)-MCPA was used as a key intermediate in the total synthesis of (+)-pancratistatin, a potent antitumor agent. Additionally, (R,R)-MCPA has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the production of peptides and proteins.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOSVJYKMLFEP-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
5034-03-7 | |
| Record name | rac-(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/no-structure.png)







